molecular formula C21H16F2N2O2S B2878892 2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955640-52-5

2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2878892
CAS RN: 955640-52-5
M. Wt: 398.43
InChI Key: VHJKNYNEIKJGPZ-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiophene ring, and a tetrahydroisoquinoline ring. These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It includes a benzamide moiety that is substituted with two fluorine atoms and a complex side chain featuring a thiophene ring and a tetrahydroisoquinoline ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiophene ring might undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Chemical Transformations

Iridium-catalyzed Oxidative Cross-Coupling

Research has shown the utility of (2-thienyl)benzamide frameworks, which are prevalent in pharmaceuticals and advanced materials, through an iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes. This method provides a rapid pathway to (2-thienyl)benzamide skeletons, further highlighting the potential for creating complex molecules like 2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide for various applications (Guangying Tan, Chunhao Ran, & J. You, 2018).

Palladium-Catalyzed Enantioselective Formal Cycloaddition

Another study emphasizes the use of benzyl and allyltriflamides in Pd-catalyzed oxidative annulations with allenes, leading to valuable tetrahydroisoquinoline skeletons. Such reactions underscore the synthetic flexibility and potential chemical manipulations applicable to compounds like the one , aiming at enantioenriched isoquinolines (Xandro Vidal, J. Mascareñas, & Moisés Gulías, 2019).

Applications in Imaging and Radiolabeling

Fluorine-18-labeled Benzamide Analogues for Imaging

A series of fluorine-containing benzamide analogs were synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. The study demonstrates the potential of fluorinated benzamide analogues, similar in framework to the compound , for applications in diagnostic imaging and oncology (Z. Tu et al., 2007).

Advanced Materials and Heterocyclic Chemistry

Synthesis of Heterocyclic Carboxamides

Research into heterocyclic analogues of benzamide compounds, aimed at evaluating potential antipsychotic agents, reveals the versatility of benzamide frameworks in synthesizing compounds with significant biological activity. Such studies lay the groundwork for understanding how derivatives of this compound might be developed for neurological or psychiatric therapeutic applications (M. H. Norman et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a drug candidate, future studies might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2,6-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O2S/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJKNYNEIKJGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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